molecular formula C10H12ClFO3S B1454673 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride CAS No. 1202760-82-4

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Cat. No. B1454673
CAS RN: 1202760-82-4
M. Wt: 266.72 g/mol
InChI Key: PZIGBMOWDWBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12ClFO3S and a molecular weight of 266.72 . It is used for research purposes .


Synthesis Analysis

The synthesis of sulfonyl chlorides like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” can be achieved through various methods. One such method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and offers high yields .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .

Scientific Research Applications

Synthesis of Sulfonyl Fluorides

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride: is a key intermediate in the synthesis of sulfonyl fluorides, which are valuable in biology and pharmaceuticals due to their stability-reactivity balance. These compounds can selectively interact with amino acids or proteins, making them useful as covalent probes in chemical biology .

Development of Protease Inhibitors

The compound’s ability to transform into sulfonyl fluorides makes it instrumental in developing protease inhibitors. These inhibitors target active-site amino acid residues, inactivating enzymes involved in various diseases .

Creation of Diagnostic Biomarkers

In medical diagnostics, the transformation of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride into sulfonyl fluorides can lead to the development of 18F-labelled biomarkers for positron emission tomography (PET), aiding in the detection and monitoring of diseases .

Antibacterial Agents

Research suggests that sulfonyl fluorides derived from this compound could be effective against Gram-negative bacteria, potentially leading to new antibacterial treatments .

Chemical Biology Research

The compound serves as a precursor for molecules used in chemical biology to study protein functions and interactions, due to its ability to form stable covalent bonds with specific amino acids .

Organic Synthesis

In organic chemistry, 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is used to introduce the sulfonyl functional group into organic molecules, which is a crucial step in synthesizing a wide range of chemical compounds .

Material Science

The sulfonyl group derived from this compound can be used to modify surface properties of materials, leading to applications in creating specialized coatings and additives .

Pharmaceutical Manufacturing

As a building block in pharmaceutical manufacturing, it can be used to synthesize various drug molecules, especially those requiring a sulfonyl group for their pharmacological activity .

properties

IUPAC Name

4-(4-fluorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIGBMOWDWBZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.